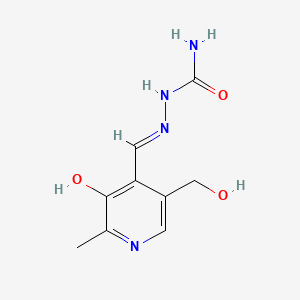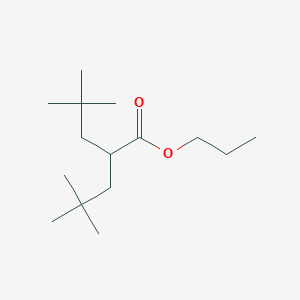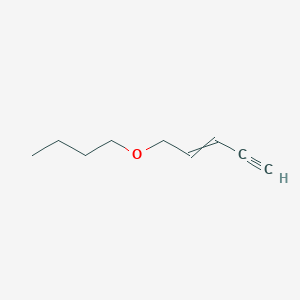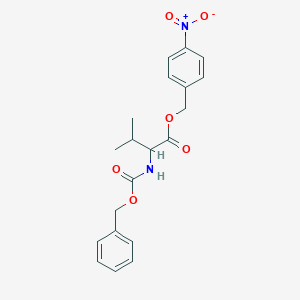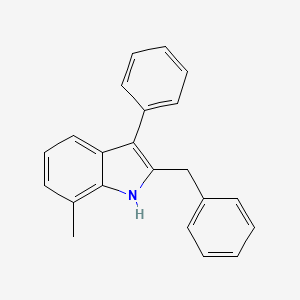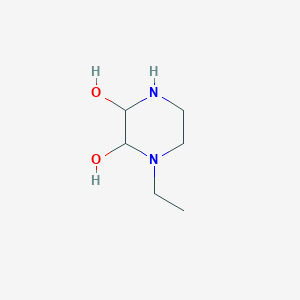
1-Ethylpiperazine-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperazine-2,3-diol, also known as 1-Ethyl-2,3-dioxopiperazine, is a compound with the molecular formula C6H10N2O2. This white crystalline solid is characterized by its ethyl and dioxo functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperazine-2,3-diol can be synthesized through various methods. One common approach involves the reaction of diethyl oxalate with 2-aminoethyl (ethyl)amine in the presence of ethanol and ammonium chloride. The reaction mixture is then heated to obtain the target product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically crystallized at room temperature to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperazine-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents, often using halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes and ketones, while reduction produces various reduced derivatives .
Scientific Research Applications
1-Ethylpiperazine-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Ethylpiperazine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1-Ethylpiperazine-2,3-diol can be compared with other similar compounds, such as:
Piperacillin Related Compound E:
Other Piperazine Derivatives: Various piperazine derivatives are used in pharmaceutical research, each with unique chemical properties and applications.
Uniqueness: Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethylpiperazine-2,3-diol |
InChI |
InChI=1S/C6H14N2O2/c1-2-8-4-3-7-5(9)6(8)10/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
NBYMNHCXFDVATO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



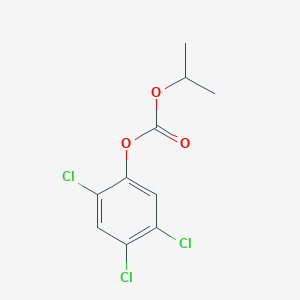
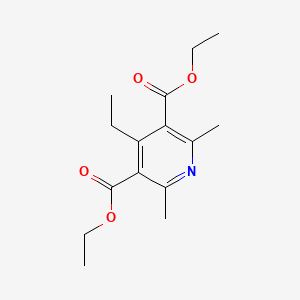




![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
